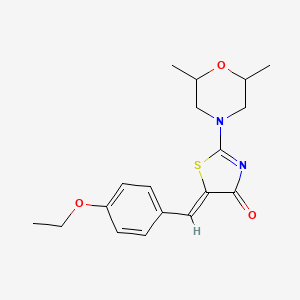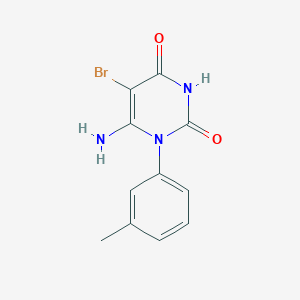
6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione is a chemical compound that belongs to the class of pyrimidine derivatives. It has a wide range of applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, which can ultimately result in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV). It has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have anticancer activity against various types of cancer cells, including breast cancer and lung cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione in lab experiments is its versatility. It can be used as a starting material for the synthesis of various bioactive compounds, making it a valuable tool for medicinal chemistry research. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and to follow proper safety protocols when working with it.
Future Directions
There are numerous future directions for the research on 6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione. One direction is to further explore its potential as an anti-inflammatory agent. Another direction is to investigate its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. Additionally, there is potential for the development of new synthetic routes for this compound, which could lead to the discovery of new bioactive compounds. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in various therapeutic applications.
In conclusion, this compound is a valuable tool for scientific research, particularly in the field of medicinal chemistry. Its versatility and potential for use in various therapeutic applications make it a promising compound for future research. However, it is important to handle it with care and to follow proper safety protocols when working with it.
Synthesis Methods
The synthesis of 6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione involves the reaction of 5-bromo-2,4-dioxo-1-(3-methylphenyl) pyrimidine with ammonia. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is purified using various techniques, including recrystallization and chromatography.
Scientific Research Applications
The chemical compound 6-amino-5-bromo-1-(3-methylphenyl)-2,4(1H,3H)-pyrimidinedione has numerous applications in scientific research, particularly in the field of medicinal chemistry. It is used as a starting material for the synthesis of various bioactive compounds, including antiviral, antibacterial, and anticancer agents. It has also been studied for its potential as an anti-inflammatory agent.
properties
IUPAC Name |
6-amino-5-bromo-1-(3-methylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-6-3-2-4-7(5-6)15-9(13)8(12)10(16)14-11(15)17/h2-5H,13H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVJIUGSMUHXRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

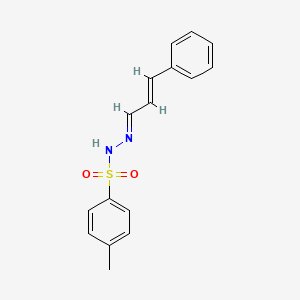
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5358926.png)
![2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B5358933.png)
![7-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5358938.png)
![2-methoxy-3-[3-(4-morpholinyl)-3-oxopropyl]quinoxaline](/img/structure/B5358950.png)
![1-methyl-9-[2-(1H-pyrazol-1-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5358955.png)
![{5-[6-amino-5-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5358964.png)
![7-acetyl-6-(2-chloro-6-fluorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5358967.png)
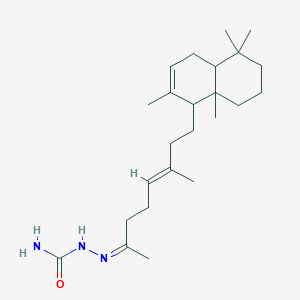
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5358985.png)
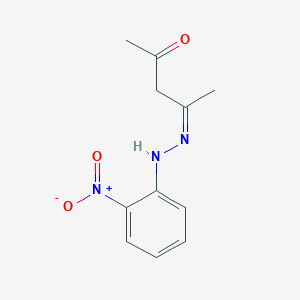
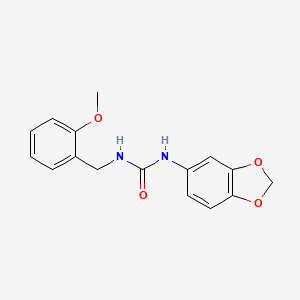
![N-(4-acetylphenyl)-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5358995.png)
